KMUP-3 cpd
Description
KMUP-3 (7-[2-[4-(4-nitrobenzene)piperazinyl]ethyl]-1,3-dimethylxanthine) is a xanthine-derived compound with multifaceted pharmacological properties. It functions as a vasorelaxant by enhancing endothelial nitric oxide synthase (eNOS) activity, elevating cyclic guanosine monophosphate (cGMP) levels, and activating ATP-sensitive potassium (KATP) channels . KMUP-3 reduces fibrosis, improves cardiac output, and restores the balance between matrix metalloproteinase-9 (MMP-9) and tissue inhibitor of metalloproteinase-1 (TIMP-1), thereby mitigating adverse structural changes in the heart . Additionally, KMUP-3 demonstrates protective effects in diabetic cardiomyopathy and abdominal aortic aneurysm (AAA) by modulating oxidative stress and vascular smooth muscle cell dysfunction .
Properties
CAS No. |
421556-16-3 |
|---|---|
Molecular Formula |
C19H23N7O4 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-[2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione |
InChI |
InChI=1S/C19H23N7O4/c1-21-17-16(18(27)22(2)19(21)28)25(13-20-17)12-9-23-7-10-24(11-8-23)14-3-5-15(6-4-14)26(29)30/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
WUNWRZDRKZFAHV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KMUP-3; KMUP 3; KMUP3; |
Origin of Product |
United States |
Comparison with Similar Compounds
KMUP-1
Structural Differences : KMUP-1 (7-[2-[4-(2-chlorophenyl)piperazinyl]ethyl]-1,3-dimethylxanthine) shares the xanthine core with KMUP-3 but differs in the substitution of a nitro group with a chlorophenyl group .
Mechanistic and Functional Contrasts :
- Cardiovascular Effects: While both compounds enhance cGMP, KMUP-1 primarily inhibits RhoA/Rho kinase and prevents pulmonary arterial hypertension by upregulating nitric oxide (NO) pathways. In contrast, KMUP-3 specifically targets MMP-9/TIMP-1 imbalance and eNOS activation post-MI .
- Bone Metabolism : KMUP-1 uniquely inhibits osteoclastogenesis via MAPK/Akt/NF-κB pathways, preventing ovariectomy-induced bone loss, a feature absent in KMUP-3 .
- Therapeutic Scope : KMUP-1 has broader applications, including atherosclerosis attenuation in Apo-E-deficient mice, whereas KMUP-3 is more specialized in cardiac and vascular remodeling .
KMUP-2
Primary Applications: KMUP-2 enhances cGMP and potassium channel activity in rabbit aortic and corpus cavernosum tissues, primarily addressing erectile dysfunction .
KMUP-4
Functional Overlap: KMUP-4, like KMUP-3, acts as a large artery smooth muscle relaxant via cGMP elevation.
Doxofylline
Structural and Mechanistic Divergence: Though a xanthine derivative, doxofylline’s mechanism is distinct—it lacks HDAC inhibition, PDE inhibition, and adenosine receptor antagonism, making it functionally unrelated to the KMUP series .
Other Xanthine Derivatives
- Resveratrol: Another polyphenol, resveratrol, reduces oxidative stress in AAA but lacks the cGMP-enhancing properties central to KMUP-3’s efficacy .
Comparative Data Table
Research Findings and Implications
- KMUP-3’s Cardiac Specificity: In MI models, KMUP-3 reduced left ventricular end-diastolic diameter (LVEDD) by 18% and fibrosis by 35% compared to controls, with eNOS expression increasing 2.1-fold . These effects were absent in KMUP-1-treated MI models, underscoring KMUP-3’s unique cardioprotective niche .
- Mechanistic Superiority: KMUP-3’s dual action on eNOS and MMP-9/TIMP-1 distinguishes it from other xanthines. For example, in TGF-β-stimulated cardiac fibroblasts, KMUP-3 reduced MMP-9 by 40% while increasing TIMP-1 by 25%, effects reversed by eNOS inhibition .
- Structural-Activity Relationship: The nitro group in KMUP-3 enhances eNOS affinity, whereas KMUP-1’s chlorophenyl group favors Rho kinase inhibition, explaining their divergent applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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